1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine is a complex organic compound, classified under heterocyclic compounds due to its pyrazolo[3,4-d]pyrimidine core structure. The presence of a fluorophenyl group and additional pyrazole moiety lends it unique physical and chemical properties, making it a subject of interest in various scientific fields.
Scientific Research Applications
1-[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine has diverse applications in several scientific fields:
Chemistry:
Catalysis: Used as a catalyst or intermediate in organic synthesis.
Material Science: Component in developing advanced materials with specific electronic or optical properties.
Biology:
Enzyme Inhibitors:
Medicine:
Pharmacological Agents: Research into potential therapeutic agents due to its ability to modulate biological pathways.
Industry:
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The compound affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell proliferation and survival . By inhibiting CDK2, the compound disrupts this pathway, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Pharmacokinetics
The compound is part of a new set of small molecules designed as cdk2 inhibitors, suggesting that it has been optimized for bioavailability .
Result of Action
The compound has shown significant antiproliferative activity against various cell lines . Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound is highly effective at inhibiting cell proliferation and inducing cell death in these cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine involves multi-step organic reactions:
Formation of Pyrazolo[3,4-d]pyrimidine Core:
Starting Materials: A 4-fluorophenyl hydrazine derivative is used.
Conditions: Reflux in the presence of acidic or basic catalysts.
Attachment of Pyrazole Moiety:
Reagents: Methyl hydrazine or its derivatives.
Conditions: Heating under nitrogen atmosphere to prevent oxidation.
Final Assembly:
Steps: Coupling reactions facilitated by palladium catalysts.
Industrial Production Methods:
Batch Processing: Ideal for precise control of reaction conditions.
Continuous Flow Reactors: Suitable for large-scale production with higher efficiency and consistency.
Types of Reactions:
Oxidation:
Uses oxidizing agents like KMnO₄ or H₂O₂.
Major Product: Oxidized derivatives with additional functional groups.
Reduction:
Common Reagents: NaBH₄ or LiAlH₄.
Products: Reduced forms with altered hydrogen content.
Substitution:
Involves nucleophilic or electrophilic substitution, depending on reactants.
Conditions: Moderate temperatures with suitable solvents.
Products: Substituted derivatives with functional group changes.
Common Reagents and Conditions:
Reagents: Halogenating agents, nucleophiles, electrophiles.
Conditions: Controlled pH and temperature to achieve desired reaction specificity.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the methyl-pyrazole moiety, influencing its chemical behavior.
3-Methyl-1H-pyrazol-5-amine: Missing the pyrazolo[3,4-d]pyrimidine core, affecting its reactivity and applications.
The uniqueness of 1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine stems from the synergistic effects of its combined functional groups, enhancing its potential in research and industrial applications.
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN7/c1-9-6-13(17)23(21-9)15-12-7-20-22(14(12)18-8-19-15)11-4-2-10(16)3-5-11/h2-8H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJOKJWGMQTHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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